4-Aminophenol hydrochloride

Catalog No.
S538584
CAS No.
51-78-5
M.F
C6H8ClNO
M. Wt
145.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminophenol hydrochloride

CAS Number

51-78-5

Product Name

4-Aminophenol hydrochloride

IUPAC Name

(4-hydroxyphenyl)azanium;chloride

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

InChI

InChI=1S/C6H7NO.ClH/c7-5-1-3-6(8)4-2-5;/h1-4,8H,7H2;1H

InChI Key

RVGOBWDGAVAVPJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)O.Cl

solubility

Very sol in water; sol in alcohol

Synonyms

4-aminophenol, 4-aminophenol conjugate monoacid, 4-aminophenol hydrochloride, 4-aminophenol monopotassium salt, 4-aminophenol monosodium salt, 4-aminophenol sulfate, 4-aminophenol sulfate (2:1), 4-aminophenol, 18O-labeled, 4-aminophenol, 3H-labeled, 4-aminophenol, ion(1+), 4-hydroxyaniline, p-aminophenol, p-aminophenol phosphate, para-aminophenol

Canonical SMILES

C1=CC(=CC=C1[NH3+])O.[Cl-]

The exact mass of the compound 4-Aminophenol hydrochloride is 145.0294 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very sol in water; sol in alcohol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Aminophenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

Pharmaceutical Research:

  • Pharmaceutical Secondary Standard: 4-Aminophenol hydrochloride serves as a reliable reference material in quality control processes for pharmaceutical laboratories and manufacturers. It provides a cost-effective alternative to in-house preparations, ensuring consistency and accuracy in drug analysis [].

Cell Biology Research:

  • Studying Bioactive Molecules: Due to its small molecule structure and potential biological activity, 4-Aminophenol hydrochloride can be used to investigate cellular processes and signaling pathways. Researchers can explore its interactions with various cellular components to understand its effects [].

Chemical Synthesis Research:

  • Organic Building Block: The presence of both an amine and a phenol group makes 4-Aminophenol hydrochloride a valuable intermediate in organic synthesis. Researchers can utilize it as a starting material for the creation of more complex molecules with desired properties [].

Environmental Research:

  • Removal from Aqueous Solutions: While not the primary research focus, studies have explored methods for removing 4-Aminophenol hydrochloride from water sources. Understanding its removal mechanisms can be helpful in environmental remediation efforts [].

4-Aminophenol hydrochloride is an organic compound with the chemical formula C6_6H7_7ClN2_2O. It is a derivative of aminophenol, specifically the para isomer, and is typically encountered as a white to light brown crystalline powder. This compound is moderately soluble in alcohols and has limited solubility in water. Its structure features an amino group (-NH2_2) and a hydroxyl group (-OH) attached to a benzene ring, making it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical industry .

4-Aminophenol hydrochloride can pose several safety hazards:

  • Skin sensitization: It may cause skin irritation and allergic reactions upon contact [].
  • Respiratory irritation: Inhalation may cause respiratory problems like asthma [].
  • Methemoglobinemia: High exposure can induce methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced [].
  • Mutagenicity: Studies suggest potential mutagenic properties [].

Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection when handling 4-Aminophenol hydrochloride [].
  • Work in a well-ventilated area to avoid inhalation.
  • Avoid contact with skin and eyes.
  • Follow proper disposal procedures according to local regulations.

  • Acetylation: It can be acetylated using acetic anhydride to produce paracetamol (acetaminophen), a widely used analgesic and antipyretic drug. The reaction proceeds as follows:
    4 Aminophenol+Acetic AnhydrideParacetamol+Acetic Acid\text{4 Aminophenol}+\text{Acetic Anhydride}\rightarrow \text{Paracetamol}+\text{Acetic Acid}
  • Diazotization: Under acidic conditions, 4-aminophenol can be converted into diazonium salts, which are useful in azo dye synthesis.
  • Reduction Reactions: It can be reduced from 4-nitrophenol through catalytic hydrogenation or by using reducing agents like tin(II) chloride .

Several methods exist for synthesizing 4-aminophenol hydrochloride:

  • From Phenol: Nitration of phenol followed by reduction with iron yields 4-aminophenol.
  • From Nitrobenzene: Electrolytic reduction of nitrobenzene produces phenylhydroxylamine, which rearranges to form 4-aminophenol.
  • From 4-Nitrophenol: Reduction of 4-nitrophenol can be achieved through hydrogenation over a Raney Nickel catalyst or by using tin(II) chloride in anhydrous ethanol .

4-Aminophenol hydrochloride has several significant applications:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of paracetamol and other pharmaceuticals.
  • Photography: Used as a developing agent in black-and-white film processing.
  • Dyes and Pigments: It is utilized in the production of azo dyes due to its ability to form diazonium salts .

Studies on the interactions of 4-aminophenol hydrochloride indicate that it can react with various biological molecules. For instance:

  • Drug Interactions: It may interact with other medications metabolized by similar pathways or those affecting hemoglobin levels.
  • Toxicological Studies: Research has shown that exposure can lead to adverse effects such as skin sensitization and respiratory issues due to its irritant properties .

Several compounds are structurally or functionally similar to 4-aminophenol hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey UsesUnique Features
2-AminophenolOrtho isomerIntermediate for dyes and pharmaceuticalsMore reactive due to proximity of amino and hydroxyl groups
3-AminophenolMeta isomerUsed in dye synthesisLess common than para and ortho isomers
ParacetamolAcetylated derivativeAnalgesic and antipyreticWidely used medication derived from 4-aminophenol
p-HydroxyanilineHydroxylated aminePrecursor for dyesSimilar structure but lacks amino group at para position

The distinct positioning of functional groups in these compounds influences their reactivity and applications, making 4-aminophenol hydrochloride particularly valuable in pharmaceutical synthesis compared to its isomers .

4-Aminophenol hydrochloride (CAS 51-78-5) is an organic salt with the molecular formula C₆H₈ClNO and a molar mass of 145.59 g/mol. Its systematic IUPAC name is 4-aminophenol hydrochloride (1:1), reflecting the 1:1 stoichiometric ratio between the parent compound (4-aminophenol) and hydrochloric acid. Alternative designations include para-aminophenol hydrochloride and 4-hydroxyanilinium chloride.

Structural Features

The compound consists of a benzene ring substituted with:

  • A hydroxyl group (-OH) at the para position (C4)
  • An amino group (-NH₂) at the para position relative to the hydroxyl group (C1)
  • A chloride counterion (Cl⁻) associated with the protonated amino group.

The planar aromatic system facilitates resonance stabilization, while the ionic interaction between the ammonium cation and chloride anion governs its crystalline solid-state structure. Nuclear magnetic resonance (NMR) studies confirm the substitution pattern:

  • ¹H NMR (500 MHz, CDCl₃): δ 6.65 (d, J=8.5 Hz, 2H, aromatic H), 6.45 (d, J=8.5 Hz, 2H, aromatic H), 4.75 (s, 1H, -OH), 3.20 (s, 3H, -NH₃⁺).
PropertyValueSource
Molecular formulaC₆H₈ClNO
Melting point306°C (dec.)
SolubilityModerately soluble in alcohols

Historical Context of Discovery and Development

The compound emerged from late 19th-century dye chemistry innovations. Key milestones include:

Early Synthesis (1891–1930)

  • 1891: Initial synthesis via Bamberger rearrangement of N-phenylhydroxylamine, a reaction pioneered by Eugen Bamberger. This method enabled large-scale production by rearranging nitrobenzene derivatives under acidic conditions.
  • 1893: Commercial adoption as a photographic developer under the trade name Rodinal, leveraging its reducing properties in alkaline solutions.

Pharmaceutical Applications (1940–Present)

  • 1948: Identification as the critical intermediate in paracetamol synthesis via acetylation with acetic anhydride.
  • 1989: Patent US4870209A detailed improved purification methods for 4-aminophenol derived from catalytic hydrogenation of nitrobenzene, enhancing industrial yield.

Position Within Aminophenol Isomer Family

The aminophenol family comprises three structural isomers differentiated by hydroxyl and amino group positions:

IsomerSubstituent PositionsKey Properties
2-Aminophenol-OH (C1), -NH₂ (C2)Forms intramolecular H-bonds
3-Aminophenol-OH (C1), -NH₂ (C3)Rarely used industrially
4-Aminophenol-OH (C1), -NH₂ (C4)Highest symmetry; preferred for pharmaceuticals

Comparative Stability and Reactivity

The para isomer exhibits greater thermal stability than ortho or meta analogs due to reduced steric strain and symmetrical charge distribution. This symmetry facilitates:

  • Efficient crystallization
  • Predictable reactivity in acetylation and diazotization reactions
  • Enhanced compatibility in polymer matrices compared to less symmetric isomers.

Nitration-Reduction Pathways from Phenolic Precursors

The nitration-reduction pathway represents one of the most established synthetic routes to 4-aminophenol hydrochloride, typically involving the initial nitration of phenol followed by selective reduction of the resulting nitrophenol [3] [4]. This methodology offers the advantage of utilizing readily available phenolic starting materials while providing good regioselectivity for the para-substituted product.

Guanidinium Nitrate-Mediated Nitration Mechanisms

Guanidinium nitrate has emerged as an effective nitrating agent for phenolic compounds, offering several advantages over traditional nitric acid-sulfuric acid mixtures [5] [6]. The nitration mechanism involves the formation of nitronium ion species through the interaction of guanidinium nitrate with sulfuric acid under controlled temperature conditions [5]. Research has demonstrated that guanidinium nitrate provides enhanced regioselectivity, with ortho to para ratios of 64:14 when applied to toluene substrates [6].

The typical experimental procedure involves slowly adding guanidinium nitrate to a well-stirred mixture of the aromatic compound and 85% sulfuric acid while maintaining temperatures between 0-5°C [6]. The reaction proceeds through electrophilic aromatic substitution, with the hydroxyl group of phenol serving as a strong activating director toward the ortho and para positions. The para-selectivity can be enhanced through careful control of reaction temperature and acid concentration [7] [8].

Mechanistic studies indicate that the nitration occurs preferentially at the para position due to steric considerations and electronic effects [9]. The presence of the hydroxyl group increases electron density on the aromatic ring, facilitating electrophilic attack by the nitronium ion. Temperature control is critical, as elevated temperatures can lead to increased formation of dinitro products and reduced selectivity [7].

Tin(II) Chloride Dihydrate Reduction Protocols

Tin(II) chloride dihydrate (SnCl₂·2H₂O) serves as an effective and selective reducing agent for the conversion of nitrophenols to aminophenols [10] [11] [12]. The reduction mechanism involves electron transfer from the tin(II) center to the nitro group, followed by protonation steps that ultimately yield the amino functionality [11].

The reduction process typically employs 3-5 equivalents of tin(II) chloride dihydrate in ethanol or ethanol-water mixtures under reflux conditions [13] . Research has shown that the reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before reaching the final amino product [10]. The use of acidic conditions helps prevent hydrolysis of the tin reagent and maintains reaction efficiency [12].

Optimization studies have revealed that reaction temperature, solvent composition, and tin reagent stoichiometry significantly impact both conversion rates and product selectivity [11]. Ethanol serves as the preferred solvent due to its ability to solubilize both organic substrates and the tin chloride reagent while providing appropriate proton sources for the reduction mechanism [13]. The reaction typically achieves 85-98% yields with high product purity when properly optimized .

The advantages of tin(II) chloride reduction include mild reaction conditions, high functional group tolerance, and the ability to selectively reduce nitro groups in the presence of other reducible functionalities [10] [11]. However, environmental considerations regarding tin waste disposal and the need for efficient tin recovery protocols represent ongoing challenges for large-scale applications [11].

Electrochemical Synthesis from Nitrobenzene Derivatives

Electrochemical synthesis offers an environmentally sustainable approach to 4-aminophenol production through the controlled reduction of nitrobenzene derivatives [15] [16]. This methodology eliminates the need for stoichiometric reducing agents and allows precise control over reaction selectivity through applied potential management.

The electrochemical reduction of nitrobenzene can produce various intermediates, including phenylhydroxylamine, aniline, azoxybenzene, and azobenzene, depending on the applied potential and reaction conditions [15]. Research using chemically-functionalized multi-wall carbon nanotubes as electrode materials has demonstrated remarkable selectivity, achieving 93.4% selectivity toward azobenzene formation with 95.4% nitrobenzene conversion [16].

The mechanism involves initial four-electron reduction of nitrobenzene to phenylhydroxylamine, followed by potential-controlled transformations [15]. The phenylhydroxylamine intermediate can undergo oxidation to nitrosobenzene or further reduction to aniline, depending on the electrochemical conditions applied [15]. The key to achieving high selectivity lies in controlling the potential window to favor specific reaction pathways.

Hydroxyl-containing multi-wall carbon nanotubes exhibit superior electrocatalytic activity due to their oxygen-containing functional groups and reduced capacitive features [15]. The electrode surface properties significantly influence the reaction mechanism, with different functional groups leading to varying product distributions [15].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents the predominant industrial method for 4-aminophenol synthesis, offering high efficiency and scalability [17] [18]. The process typically involves the hydrogenation of nitrobenzene to phenylhydroxylamine followed by acid-catalyzed rearrangement to the para-aminophenol product.

Raney Nickel-Catalyzed Transformations

Raney nickel serves as a cost-effective and highly active catalyst for the hydrogenation of nitro compounds to aminophenols [17] [18]. The catalyst preparation involves the reduction of nickel salts with hydrazine hydrate, generating highly dispersed metallic nickel particles with excellent catalytic activity [17].

Research has demonstrated that 5 wt% nickel catalyst supported on kaolin exhibits optimal performance, achieving complete conversion of 4-nitrophenol to 4-aminophenol within 440 seconds under optimized conditions [17]. The reaction mechanism involves the decomposition of hydrazine hydrate on the nickel surface to generate nascent hydrogen, which then reduces the nitro functionality [17].

The catalytic performance is significantly influenced by nickel loading, with 5% loading providing the optimal balance between activity and selectivity [17]. Lower loadings result in incomplete conversion, while higher loadings can lead to catalyst agglomeration and reduced efficiency [17]. The reaction conditions, including temperature (80°C), pressure, and reactant concentrations, require careful optimization to achieve maximum performance [17].

The advantages of Raney nickel catalysts include low cost, high activity, and good recyclability [18]. However, the pyrophoric nature of the catalyst requires careful handling and storage considerations [18]. Additionally, the catalyst can exhibit reduced selectivity in the presence of other reducible functional groups [18].

Palladium-Based Heterogeneous Catalysis

Palladium-supported catalysts offer excellent performance for the selective hydrogenation of nitro compounds to aminophenols [19] [20] [21]. Recent developments have focused on palladium nanoparticles supported on various materials, including carbon, silica, and specialized organic frameworks [19] [21].

Research using palladium nanoparticles supported on porous carbon materials has achieved remarkable catalytic performance, with pseudo-first-order rate constants of 6.87 × 10⁻² s⁻¹ for the reduction of 4-nitrophenol to 4-aminophenol [22]. The catalyst demonstrates excellent stability and reusability, maintaining activity over multiple reaction cycles [22].

The mechanism involves the coordination of nitro compounds to the palladium surface, followed by hydrogen activation and transfer to the substrate [20]. The support material plays a crucial role in determining catalyst dispersion, stability, and selectivity [20] [21]. Mesoporous supports provide enhanced mass transfer and improved catalyst accessibility [21].

Palladium catalysts exhibit superior functional group tolerance compared to other transition metals, allowing selective nitro group reduction in the presence of halogens, carbonyls, and other sensitive functionalities [20]. The catalysts can be recovered and reused multiple times without significant palladium leaching or activity loss [21] [22].

Bamberger Rearrangement Optimization Strategies

The Bamberger rearrangement represents a key transformation in converting phenylhydroxylamine intermediates to 4-aminophenol [23] [24] [25]. This acid-catalyzed rearrangement offers high regioselectivity for the para-isomer and can be optimized through careful control of reaction conditions.

The rearrangement mechanism involves protonation of the phenylhydroxylamine nitrogen or oxygen, followed by intramolecular migration to yield the para-aminophenol product [23]. Research has shown that oxygen protonation is the preferred pathway, leading to formation of a nitrenium ion intermediate that subsequently reacts with water to form the desired product [23].

Optimization studies have demonstrated that sulfuric acid provides superior performance compared to other acid catalysts, achieving 99% conversion of phenylhydroxylamine with 95% selectivity to 4-aminophenol [24]. The optimal conditions include 6 M sulfuric acid concentration, 85°C reaction temperature, and 22.3 minutes residence time in continuous flow systems [24].

Temperature effects are particularly significant, with increased temperatures generally favoring the rearrangement reaction but potentially leading to side product formation [24] [25]. The use of continuous flow reactors allows precise temperature and residence time control, minimizing side reactions and maximizing product selectivity [24].

Alternative acid systems, including trifluoroacetic acid and hydrochloric acid, have been investigated but generally provide lower conversion rates and selectivity compared to sulfuric acid [24]. The choice of acid significantly impacts both the reaction kinetics and the product distribution [26].

The integration of Bamberger rearrangement with upstream hydrogenation processes allows efficient one-pot synthesis of 4-aminophenol from nitrobenzene starting materials [24] [27]. This approach minimizes intermediate isolation and handling while maintaining high overall yields and selectivity [27].

Research Findings and Data Analysis

The comprehensive analysis of synthetic methodologies reveals several key findings regarding the production of 4-aminophenol hydrochloride. Catalytic hydrogenation approaches, particularly those employing platinum or palladium catalysts, demonstrate superior performance in terms of conversion rates (85-99%) and selectivity (78-96%) [28] [27]. The industrial viability of these methods is enhanced by their scalability and compatibility with continuous processing [27] [29].

Electrochemical synthesis presents an environmentally sustainable alternative with excellent selectivity (93.4%) but may require specialized electrode materials and equipment [15] [16]. The tin(II) chloride reduction protocol offers a cost-effective solution with high yields (85-98%) and simple procedures, though environmental considerations regarding tin waste must be addressed [13] .

The Bamberger rearrangement optimization strategies have achieved remarkable selectivity improvements, with optimized conditions yielding 95% selectivity to the para-isomer [24]. Integration of this rearrangement with upstream synthesis steps enables efficient one-pot processes that minimize waste and maximize atom economy [24] [27].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Crystalline powde

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

145.0294416 g/mol

Monoisotopic Mass

145.0294416 g/mol

Heavy Atom Count

9

Appearance

Solid powder

Melting Point

306 °C, decomposes

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IWL2N22RFY

Related CAS

123-30-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (92.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mutagens

Pictograms

Irritant

Irritant

Other CAS

51-78-5

Wikipedia

P-aminophenol hydrochloride

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

Phenol, 4-amino-, hydrochloride (1:1): INACTIVE

Dates

Last modified: 08-15-2023
1: Zhao PF, Liu ZQ. 2-Isocyano glucose used in Ugi four-component reaction: An approach to enhance inhibitory effect against DNA oxidation. Eur J Med Chem. 2017 Jul 28;135:458-466. doi: 10.1016/j.ejmech.2017.04.041. Epub 2017 Apr 18. PubMed PMID: 28475973.
2: Martins AC, Ribeiro FW, Zanatta G, Freire VN, Morais S, de Lima-Neto P, Correia AN. Modeling of laccase inhibition by formetanate pesticide using theoretical approaches. Bioelectrochemistry. 2016 Apr;108:46-53. doi: 10.1016/j.bioelechem.2015.12.004. Epub 2015 Dec 21. PubMed PMID: 26720841.
3: Zhao M, Kamada T, Takeuchi A, Nishioka H, Kuroda T, Takeuchi Y. Structure-activity relationship of indoloquinoline analogs anti-MRSA. Bioorg Med Chem Lett. 2015 Dec 1;25(23):5551-4. doi: 10.1016/j.bmcl.2015.10.058. Epub 2015 Oct 21. PubMed PMID: 26522949.
4: Wang M, Yu H, Li P, Li J, Gao Y. [Determination of piperidinium ionic liquid cations by ion-pair chromatography-indirect ultraviolet detection]. Se Pu. 2014 Jul;32(7):773-8. Chinese. PubMed PMID: 25255572.
5: Vojta J, Hanzlík P, Jedlička A, Coufal P. Separation and determination of impurities in paracetamol, codeine and pitophenone in the presence of fenpiverinium in combined suppository dosage form. J Pharm Biomed Anal. 2015 Jan;102:85-92. doi: 10.1016/j.jpba.2014.09.002. Epub 2014 Sep 16. PubMed PMID: 25255449.
6: Oliveira TM, Barroso MF, Morais S, Araújo M, Freire C, de Lima-Neto P, Correia AN, Oliveira MB, Delerue-Matos C. Sensitive bi-enzymatic biosensor based on polyphenoloxidases-gold nanoparticles-chitosan hybrid film-graphene doped carbon paste electrode for carbamates detection. Bioelectrochemistry. 2014 Aug;98:20-9. doi: 10.1016/j.bioelechem.2014.02.003. Epub 2014 Mar 5. PubMed PMID: 24642204.
7: Sun Y, Yu H. [Rapid determination of N-methyl, propyl-morpholinium cation by ion-pair chromatography on monolithic column with indirect ultraviolet detection]. Se Pu. 2013 Oct;31(10):969-73. Chinese. PubMed PMID: 24432639.
8: Schwensen JF, Johansen JD, Veien NK, Funding AT, Avnstorp C, Osterballe M, Andersen KE, Paulsen E, Mortz CG, Sommerlund M, Danielsen A, Andersen BL, Thormann J, Kristensen O, Kristensen B, Vissing S, Nielsen NH, Thyssen JP, Søsted H. Occupational contact dermatitis in hairdressers: an analysis of patch test data from the Danish contact dermatitis group, 2002-2011. Contact Dermatitis. 2014 Apr;70(4):233-7. doi: 10.1111/cod.12176. Epub 2013 Dec 26. PubMed PMID: 24372565.
9: Tomishima Y, Ishitsuka Y, Matsunaga N, Nagatome M, Furusho H, Irikura M, Ohdo S, Irie T. Ozagrel hydrochloride, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice. BMC Gastroenterol. 2013 Jan 30;13:21. doi: 10.1186/1471-230X-13-21. PubMed PMID: 23363429; PubMed Central PMCID: PMC3568068.
10: Rodrigues GD, de Lemos LR, Patrício Pda R, da Silva LH, da Silva Mdo C. Aqueous two-phase systems: a new approach for the determination of p-aminophenol. J Hazard Mater. 2011 Aug 15;192(1):292-8. doi: 10.1016/j.jhazmat.2011.05.023. Epub 2011 May 14. PubMed PMID: 21632175.
11: Darwish IA, Hussein SA, Mahmoud AM, Hassan AI. A sensitive spectrophotometric method for the determination of H2-receptor antagonists by means of N-bromosuccinimide and p-aminophenol. Acta Pharm. 2008 Mar;58(1):87-97. doi: 10.2478/v10007-007-0047-z. PubMed PMID: 18337210.
12: Bomhard EM, Herbold BA. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats. Crit Rev Toxicol. 2005 Dec;35(10):783-835. Review. PubMed PMID: 16468500.
13: Marín A, Barbas C. Systematic comparison of different functionality columns for a classical pharmaceutical problem. J Pharm Biomed Anal. 2006 Feb 13;40(2):262-70. Epub 2005 Sep 16. PubMed PMID: 16146679.
14: Olmo B, García A, Marín A, Barbas C. New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and related compounds. J Chromatogr B Analyt Technol Biomed Life Sci. 2005 Mar 25;817(2):159-65. PubMed PMID: 15686980.
15: Jindal DP, Coumar MS, Bruni G, Massarelli P. Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives. Arzneimittelforschung. 2002;52(9):654-63. PubMed PMID: 12404879.
16: Rankin GO, Beers KW, Nicoll DW, Anestis DK, Hong SK, Hubbard JL, Ball JG, Valentovic MA, Brown PI. Nephrotoxic potential of 2-amino-5-chlorophenol and 4-amino-3-chlorophenol in Fischer 344 rats: comparisons with 2- and 4-chloroaniline and 2- and 4-aminophenol. Toxicology. 1996 Apr 15;108(1-2):109-23. PubMed PMID: 8644109.
17: Khalaf KD, Sancenon J, de la Guardia M. Spectrophotometric flow injection determination of formetanate and m-aminophenol in water after reaction with p-aminophenol. Talanta. 1993 Aug;40(8):1173-81. PubMed PMID: 18965765.
18: Kanaya N. Induction of chromosome damage by aniline and its C-hydroxylated metabolites in the root cells of Vicia faba. Mutat Res. 1990 Dec;245(4):311-5. PubMed PMID: 2266983.
19: Burnett CM, Goldenthal EI. Multigeneration reproduction and carcinogenicity studies in Sprague-Dawley rats exposed topically to oxidative hair-colouring formulations containing p-phenylenediamine and other aromatic amines. Food Chem Toxicol. 1988 May;26(5):467-74. PubMed PMID: 3391471.
20: Wu WN, Hills JF, Chang SY, Ng KT. Metabolism of bepridil in laboratory animals and humans. Drug Metab Dispos. 1988 Jan-Feb;16(1):69-77. PubMed PMID: 2894958.

Explore Compound Types